molecular formula C26H24N6O6S B11670325 N'-[(E)-(4-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11670325
M. Wt: 548.6 g/mol
InChI Key: HCPRHWDXINKEOG-JFLMPSFJSA-N
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Description

“N'-[(E)-(4-Nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide” features a 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups. The sulfanyl bridge connects to an acetohydrazide moiety, further modified by a 4-nitrobenzylidene group.

Properties

Molecular Formula

C26H24N6O6S

Molecular Weight

548.6 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24N6O6S/c1-36-21-13-18(14-22(37-2)24(21)38-3)25-29-30-26(31(25)19-7-5-4-6-8-19)39-16-23(33)28-27-15-17-9-11-20(12-10-17)32(34)35/h4-15H,16H2,1-3H3,(H,28,33)/b27-15+

InChI Key

HCPRHWDXINKEOG-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core Structure

The 1,2,4-triazole ring serves as the central scaffold for this compound. Its synthesis typically begins with the cyclocondensation of thiocarbohydrazides with carboxylic acid derivatives. For example, 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting 3,4,5-trimethoxybenzoyl chloride with phenylhydrazine in anhydrous ethanol under reflux conditions . The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization to form the triazole ring.

Key parameters:

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (78–80°C)

  • Reaction time: 6–8 hours

  • Yield: 70–75%

Condensation with 4-Nitrobenzaldehyde

The final step involves Schiff base formation between the hydrazide group and 4-nitrobenzaldehyde. This reaction is conducted in ethanol with catalytic acetic acid under reflux . The acidic conditions protonate the carbonyl oxygen of the aldehyde, enhancing its electrophilicity for nucleophilic attack by the hydrazide’s amino group.

Triazole-S-CH2C(O)NHNH2+4-O2N-C6H4CHOEtOH, H+Target Compound\text{Triazole-S-CH}_2\text{C(O)NHNH}_2 + \text{4-O}_2\text{N-C}_6\text{H}_4\text{CHO} \xrightarrow{\text{EtOH, H}^+} \text{Target Compound}

Experimental data:

ParameterValueSource
Solvent Ethanol
Catalyst Acetic acid (2 drops)
Temperature Reflux (78°C)
Reaction time 4–6 hours
Yield 85–90%

The product precipitates as a yellow solid, which is purified via recrystallization from hot ethanol .

Purification and Characterization

Recrystallization:
The crude product is dissolved in minimal hot ethanol and cooled slowly to 4°C, yielding crystalline material with >98% purity .

Spectroscopic validation:

  • FT-IR: A strong absorption at 1685 cm⁻¹ confirms the C=O stretch of the hydrazide .

  • ¹H NMR: The imine proton (CH=N) appears as a singlet at δ 8.35–8.40 ppm, while the triazole proton resonates at δ 7.80–7.85 ppm.

  • Mass spectrometry: Molecular ion peak at m/z 534.5 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

A study comparing solvents (ethanol vs. methanol) and catalysts (acetic acid vs. p-toluenesulfonic acid) revealed the following:

ConditionYield (%)Purity (%)
Ethanol + AcOH8998
Methanol + AcOH8295
Ethanol + PTSA8597

Ethanol with acetic acid emerged as the optimal combination, balancing reactivity and solubility .

Scalability and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrated consistent yields (87–89%) using the same protocol, confirming the method’s robustness. The absence of column chromatography reduces production costs, making it viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

N'-[(E)-(4-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits notable antimicrobial properties. Compounds containing the 1,2,4-triazole moiety have been documented for their effectiveness against various bacterial strains. For instance:

  • Antibacterial Efficacy : Studies indicate that triazole derivatives can exhibit potent antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli . The structure of this compound suggests it may share similar mechanisms of action.

Anticancer Potential

The compound's structure suggests potential anticancer applications due to the presence of the triazole ring and hydrazide functional groups. Recent investigations into similar triazole derivatives have demonstrated:

  • Cytotoxicity Against Cancer Cell Lines : Research has shown that triazole-based compounds can inhibit cancer cell proliferation effectively. For example, derivatives have been tested against a range of cancer cell lines and exhibited varying degrees of cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antifungal Properties

The antifungal activity of 1,2,4-triazoles is well-documented. Given the structural similarities to other effective antifungal agents:

  • Inhibition of Fungal Growth : Compounds similar to this compound have shown efficacy against various fungal pathogens . This suggests that the compound may also possess antifungal capabilities.

Anti-inflammatory and Analgesic Activities

Emerging data indicate that triazole compounds can exhibit anti-inflammatory effects:

  • Mechanisms of Action : The anti-inflammatory potential is attributed to their ability to inhibit certain enzymes involved in inflammatory pathways . This opens avenues for exploring the compound's use in treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A series of synthesized triazole derivatives were evaluated for their antimicrobial activity against multiple pathogens. One derivative exhibited an MIC (Minimum Inhibitory Concentration) as low as 0.25 μg/mL against MRSA, indicating high potency .

Case Study 2: Anticancer Evaluation

In a study assessing the anticancer properties of various triazole derivatives, one compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapy drugs across several cancer cell lines .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and nitrophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

4-Ethyl-5-(Pyridine-2-yl) Triazole Derivatives

Compounds like ZE-4b (N-[(2-phenyl)methylidene]-2-{[4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide) replace the trimethoxyphenyl group with pyridine. Pyridine’s basic nitrogen enhances metal coordination, which may improve anticancer activity through DNA intercalation or enzyme inhibition .

4-Cyclohexyl and Fluorophenyl Substitutions

ZE-5a incorporates a cyclohexyl group (4-position) and a 4-methylphenylsulfonyl hydrazide. Fluorophenyl derivatives (e.g., ZE-4c) exhibit improved metabolic stability due to fluorine’s electronegativity .

Modifications to the Hydrazide Moiety

4-Hydroxy-3,5-Dimethoxyphenyl vs. 4-Nitrophenyl

Replacing the nitrophenyl group with a 4-hydroxy-3,5-dimethoxyphenyl moiety () introduces hydrogen-bonding capacity. This substitution may enhance solubility but reduce electrophilicity, affecting reactivity in nucleophilic environments .

Chlorobenzylidene and Allylsulfanyl Derivatives

Allylsulfanyl groups () introduce conformational flexibility, possibly broadening biological target interactions .

Anticancer Activity
  • Target Compound : The trimethoxyphenyl group is associated with tubulin polymerization inhibition, a mechanism seen in anticancer agents like combretastatin .
  • Pyridine-Containing Analogs : Derivatives such as 6f () showed IC₅₀ values <10 µM against breast cancer cells (MDA-MB-231), attributed to pyridine’s role in π-π stacking with kinase active sites .
  • Fluorophenyl Derivatives : N′-[(E)-(4-Fluorophenyl)methylene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () demonstrated enhanced apoptosis induction compared to nitro-substituted analogs, likely due to improved cellular uptake .
Antimicrobial Activity

Compounds with pyridine or chlorophenyl groups (e.g., ZE-4b, ) exhibited broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL), while nitro-substituted derivatives showed weaker potency, possibly due to reduced membrane permeability .

Physicochemical Properties

Property Target Compound ZE-4b (Pyridine) (Hydroxy-dimethoxy) (Chloro)
LogP 3.8 2.9 2.1 4.2
Solubility (µg/mL) 12.5 45.3 78.9 8.7
Tanimoto Similarity 1.00 0.76 0.68 0.82

LogP and solubility data estimated via computational models (). Tanimoto scores reflect structural similarity using MACCS keys .

Biological Activity

N'-[(E)-(4-nitrophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in pharmacology. Its structure combines various functional groups that contribute to its biological activity, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C26H24N6O6S
  • IUPAC Name : this compound
  • SMILES : COc1cc(-c(n2-c3ccccc3)nnc2SCC(N/N=C/c(cc2)ccc2N+=O)=O)cc(OC)c1OC

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways. Studies have shown that triazole derivatives can inhibit cell proliferation by affecting key regulatory proteins involved in apoptosis such as Bax and Bcl2 .
  • Case Studies :
    • A study demonstrated that similar triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines including H460 and A549. The compound's structural modifications significantly influenced its cytotoxicity .
    • Another investigation into aromatase inhibitors highlighted that modifications on the phenyl ring could enhance bioactivity, suggesting that the nitrophenyl group in this compound may play a crucial role in its anticancer efficacy .

Antimicrobial Activity

Research has indicated that compounds containing triazole rings often exhibit antimicrobial properties. The presence of sulfanyl groups can enhance this activity by disrupting microbial cell membranes or interfering with metabolic pathways:

  • Activity Spectrum : Preliminary tests suggest that related compounds show effectiveness against a range of bacteria and fungi. For instance, triazole derivatives have been reported to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via Bax/Bcl2 modulation
AntimicrobialDisruption of cell membranes

Table 2: IC50 Values for Related Compounds

Compound NameCell LineIC50 (µM)
Compound A (similar structure)H46010.5
Compound B (similar structure)A54912.0
N'-[(E)-(4-nitrophenyl)methylidene]-...VariousTBD

Q & A

Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and hydrazone condensation. Key optimizations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO or DMF) enhance reaction efficiency for triazole formation .
  • Catalyst Use: Cesium carbonate or p-toluenesulfonic acid improves nucleophilic substitution and cyclization steps .
  • Temperature Control: Maintain 60–80°C during hydrazone formation to avoid side reactions (e.g., oxidation of the nitro group) .
  • Purification: Sequential column chromatography (silica gel) and recrystallization (ethanol/water) achieve >95% purity .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the nitrophenyl group at δ 7.5–8.3 ppm) .
  • FT-IR: Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the hydrazide, S–C=S at ~650 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected ~550 g/mol) and fragmentation patterns .

Advanced: How do structural modifications (e.g., nitro group position) affect biological activity?

Methodological Answer:
Comparative SAR studies with analogs reveal:

  • Nitro Group Position: The para-nitro group enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., tyrosine kinase inhibition) .
  • Methoxy Substitutions: 3,4,5-Trimethoxyphenyl groups increase lipophilicity, enhancing membrane permeability in cancer cell assays .
  • Triazole-Sulfanyl Linkage: Stabilizes π-π stacking interactions with aromatic residues in target proteins .
    Experimental Design: Synthesize analogs with nitro groups at ortho or meta positions and compare IC₅₀ values in enzyme inhibition assays .

Advanced: How to resolve contradictions in biological activity data across cell lines?

Methodological Answer:
Discrepancies in activity (e.g., higher efficacy in melanoma IGR39 vs. breast MDA-MB-231 cells ) may arise from:

  • Cellular Uptake Differences: Use fluorescence-labeled analogs to quantify intracellular accumulation via flow cytometry .
  • Metabolic Stability: Perform LC-MS/MS to assess compound degradation in cell culture media .
  • Target Expression Levels: Validate protein target expression (e.g., via Western blot) in each cell line .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with kinases (e.g., EGFR) using the triazole ring as a hinge-binding motif .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., hydrazide-NH with Asp831) .
  • Pharmacophore Modeling (MOE): Map electrostatic and hydrophobic features aligning with ATP-binding pockets .

Basic: What are standard protocols for evaluating in vitro cytotoxicity?

Methodological Answer:

  • Cell Viability Assays: MTT or resazurin-based assays (48–72 hr exposure, 1–100 µM dose range) .
  • Dose-Response Curves: Fit data to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values .
  • Controls: Include cisplatin (positive control) and DMSO vehicle (negative control) .

Advanced: How to validate target engagement in enzyme inhibition studies?

Methodological Answer:

  • Kinase Assays (ADP-Glo™): Measure inhibition of recombinant kinases (e.g., EGFR, VEGFR2) at 10 nM–10 µM compound concentrations .
  • SPR (Biacore): Quantify binding kinetics (kₐ, kd) for triazole-hydrazide derivatives .
  • Crystallography (SHELX): Solve co-crystal structures to visualize binding poses (PDB deposition recommended) .

Basic: How to ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Reagent Purity: Use anhydrous solvents (e.g., freshly distilled DMF) and ≥98% pure starting materials .
  • Reaction Monitoring: Track progress via TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, 254 nm) .
  • Data Logging: Record exact conditions (e.g., humidity, stirring rate) to minimize batch-to-batch variability .

Advanced: What strategies mitigate nitro group reduction during storage?

Methodological Answer:

  • Storage Conditions: Keep compounds in amber vials under argon at −20°C to prevent photodegradation and aerobic reduction .
  • Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .
  • QC Checks: Periodically analyze samples via HPLC for nitro-to-amine conversion .

Advanced: How to design analogs with improved pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce LogP from ~4.5 to 2–3 .
  • Pro-drug Strategies: Mask hydrazide groups as esters for enhanced oral bioavailability .
  • Metabolic Profiling: Use liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .

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